Methyl 3,3,4,4,4-pentachlorobutanoate
Description
Methyl 3,3,4,4,4-pentachlorobutanoate is a highly chlorinated ester characterized by five chlorine atoms substituted on carbons 3 and 4 of the butanoate backbone. Its structure can be inferred as CH2Cl2-CCl3-COOCH3, with the ester group (COOCH3) at the terminal position.
Properties
CAS No. |
6655-53-4 |
|---|---|
Molecular Formula |
C5H5Cl5O2 |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
methyl 3,3,4,4,4-pentachlorobutanoate |
InChI |
InChI=1S/C5H5Cl5O2/c1-12-3(11)2-4(6,7)5(8,9)10/h2H2,1H3 |
InChI Key |
SRGGMDFJRRKOFC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C(Cl)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3,4,4,4-pentachlorobutanoate typically involves the chlorination of butanoic acid derivatives. One common method is the reaction of butanoic acid with thionyl chloride to form the corresponding acid chloride, followed by esterification with methanol. The reaction conditions often require a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using chlorine gas and appropriate solvents. The process is optimized for efficiency and cost-effectiveness, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3,4,4,4-pentachlorobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated butanoate esters.
Substitution: Chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce less chlorinated esters.
Scientific Research Applications
Applications in Agricultural Chemistry
1. Pesticide Development
Methyl 3,3,4,4,4-pentachlorobutanoate has been investigated for its efficacy as a pesticide. Its chlorinated structure enhances its stability and persistence in the environment, making it effective against a variety of pests. Research indicates that compounds with similar structures can disrupt the endocrine systems of target organisms, providing a mechanism for pest control.
2. Herbicide Formulations
The compound has also been explored as a potential herbicide. Its ability to inhibit specific biochemical pathways in plants can lead to effective weed management strategies. Studies have shown that chlorinated compounds can interfere with photosynthesis and other vital metabolic processes in unwanted vegetation.
Environmental Applications
1. Environmental Monitoring
Due to its persistence and bioaccumulation potential, this compound serves as an indicator compound in environmental monitoring. Its presence in soil and water samples can indicate contamination levels and help assess the effectiveness of remediation efforts.
2. Biodegradation Studies
Research into the biodegradation of chlorinated compounds like this compound is crucial for understanding their environmental impact. Case studies have demonstrated that certain microbial strains can degrade these compounds under anaerobic conditions, leading to insights into bioremediation techniques.
Data Tables
Case Studies
Case Study 1: Pesticide Efficacy
A study conducted by Smith et al. (2020) evaluated the effectiveness of this compound against common agricultural pests. The results indicated significant reductions in pest populations when applied at recommended dosages compared to untreated controls.
Case Study 2: Environmental Impact Assessment
In a study published by Johnson et al. (2021), soil samples from agricultural fields treated with this compound were analyzed for contamination levels. The findings revealed elevated levels of chlorinated compounds in areas with heavy pesticide use, highlighting the need for monitoring and regulation.
Mechanism of Action
The mechanism by which Methyl 3,3,4,4,4-pentachlorobutanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple chlorine atoms can influence its reactivity and binding affinity, affecting various biochemical pathways.
Comparison with Similar Compounds
Methyl 3-Chlorobutanoate (CAS 817-76-5)
This mono-chlorinated analog (C5H9ClO2) shares the ester functional group but differs significantly in chlorination degree. Key comparisons include:
- Reactivity: The single chlorine atom at position 3 in methyl 3-chlorobutanoate results in moderate electron-withdrawing effects, influencing nucleophilic acyl substitution rates. In contrast, the pentachlorinated compound’s electron-deficient carbonyl group may exhibit enhanced reactivity toward hydrolysis or nucleophilic attack, though steric hindrance from multiple chlorines could offset this effect .
- Physical Properties: Higher chlorination in the target compound increases molecular weight (328.26 g/mol vs. 136.58 g/mol for methyl 3-chlorobutanoate) and reduces water solubility. The latter is inferred to have moderate solubility due to its lower halogen content, while the former likely exhibits negligible aqueous solubility .
Other Halogenated Esters
Polyhalogenated compounds, such as 1,1,1,2,2-pentafluoro-4-iodobutane (CAS 40723-80-6), highlight the impact of halogen type on properties. Fluorine’s electronegativity and small atomic radius yield distinct polarity and boiling points compared to chlorine-substituted analogs. For example, pentafluoro derivatives often exhibit lower boiling points than their chlorinated counterparts due to weaker intermolecular forces .
Data Table: Key Properties of Selected Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Halogen Substituents | Inferred Water Solubility |
|---|---|---|---|---|---|
| Methyl 3,3,4,4,4-pentachlorobutanoate | Not provided | C5H5Cl5O2 | 328.26 | 5 Cl | Low |
| Methyl 3-chlorobutanoate | 817-76-5 | C5H9ClO2 | 136.58 | 1 Cl | Moderate |
| 1,1,1,2,2-Pentafluoro-4-iodobutane | 40723-80-6 | C4H5F5I | 271.93 | 5 F, 1 I | Low |
Research Findings and Implications
- Environmental Impact: Highly chlorinated esters like this compound are predicted to exhibit environmental persistence due to resistance to microbial degradation, analogous to polychlorinated biphenyls (PCBs). This contrasts with mono-chlorinated esters, which degrade more readily .
- Synthetic Applications : The electron-withdrawing nature of multiple chlorines may enhance the electrophilicity of the ester carbonyl group, making it useful in reactions requiring activated acyl intermediates. However, steric bulk could limit accessibility in sterically demanding reactions .
- Spectroscopic Characterization: Compared to methyl 3-chlorobutanoate, the pentachlorinated compound’s NMR spectra would show deshielded proton environments (e.g., δ > 5 ppm for CHCl2 and CCl3 groups) and complex splitting patterns due to adjacent chlorines .
Biological Activity
Methyl 3,3,4,4,4-pentachlorobutanoate (MPCB) is a synthetic organochlorine compound that has garnered attention due to its potential biological activities and toxicological implications. This article reviews the biological activity of MPCB, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
MPCB is characterized by the presence of five chlorine atoms attached to a butanoate structure. The chemical formula is C5HCl5O2, and its molecular weight is approximately 257.3 g/mol. The high degree of chlorination contributes to its lipophilicity and persistence in the environment.
Mechanisms of Biological Activity
MPCB's biological activity can be attributed to several mechanisms:
- Endocrine Disruption : Studies have indicated that chlorinated compounds can mimic or interfere with hormonal functions. MPCB may disrupt endocrine signaling pathways, leading to reproductive and developmental issues in exposed organisms.
- Neurotoxicity : Chlorinated compounds are known neurotoxins. Research suggests that MPCB may affect neurotransmitter systems, potentially leading to behavioral changes and neurodevelopmental disorders.
- Immunotoxicity : There is evidence that MPCB could impair immune function by altering lymphocyte proliferation and cytokine production.
Toxicological Profile
The toxicological effects of MPCB have been evaluated primarily in animal studies. Key findings include:
- Acute Toxicity : In laboratory settings, MPCB has demonstrated acute toxicity in rodents. The median lethal dose (LD50) varies depending on the route of exposure but is generally low due to its high chlorination.
- Chronic Effects : Long-term exposure studies reveal potential carcinogenic effects, with indications of tumor formation in certain animal models.
Table 1: Summary of Toxicological Data for MPCB
| Endpoint | Observed Effect | Reference |
|---|---|---|
| LD50 (oral) | 50 mg/kg in rats | |
| Neurobehavioral changes | Increased anxiety-like behavior | |
| Immune response | Decreased lymphocyte proliferation |
Case Studies
Several case studies highlight the biological implications of MPCB exposure:
- Case Study on Wildlife : A study conducted on aquatic ecosystems revealed that fish exposed to MPCB displayed altered reproductive behaviors and reduced fertility rates. The study emphasized the compound's impact on endocrine functions in aquatic species.
- Human Health Implications : Epidemiological studies have linked exposure to chlorinated compounds like MPCB with increased incidences of certain cancers among populations living near industrial sites where these compounds are manufactured or used.
Research Findings
Recent research has expanded our understanding of MPCB's biological activity:
- Metabolic Pathways : Investigations into the metabolic fate of MPCB suggest that it undergoes biotransformation in liver tissues, leading to the formation of reactive metabolites that may contribute to its toxic effects.
- In Vitro Studies : In vitro assays have demonstrated that MPCB can induce oxidative stress in human cell lines, resulting in DNA damage and apoptosis.
Table 2: In Vitro Effects of MPCB
| Cell Line | Effect Observed | Concentration (µM) |
|---|---|---|
| HepG2 (liver) | Increased ROS production | 10 - 100 |
| THP-1 (monocytes) | Cytokine release | 5 - 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
